(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile
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Overview
Description
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile is a complex organic compound with the molecular formula C11H8N2. It features a unique structure that includes a pyrrole ring fused to an azepine ring, with an acetonitrile group attached.
Preparation Methods
The synthesis of (5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This is the initial step where pyrrole derivatives are synthesized.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using this method.
Preparation of Pyrazole: This involves the reaction between α,β-alkynyls and hydrazine monohydrate.
Cyclization Catalyzed by Gold: Pyrazoles are cyclized by alkyne groups.
Final Cyclization by NaH: This completes the synthesis process.
Chemical Reactions Analysis
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrile group.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Medicine: It is being explored for its potential use in drug development, particularly for its kinase inhibitory properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to its antibacterial and antiviral effects. The exact molecular targets and pathways are still under investigation, but its structure suggests it can interact with a variety of biological molecules .
Comparison with Similar Compounds
(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also exhibit significant biological activities, including antibacterial and antiviral properties.
Pyrrolo[2,3-b]pyrazine Derivatives: These are more active in kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit a broad range of biological activities.
Properties
CAS No. |
42793-26-0 |
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Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-pyrrolo[1,2-a]azepin-5-ylideneacetonitrile |
InChI |
InChI=1S/C11H8N2/c12-8-7-11-5-2-1-4-10-6-3-9-13(10)11/h1-7,9H |
InChI Key |
IJJCGVCVLWVCBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CN2C(=CC#N)C=C1 |
Origin of Product |
United States |
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